2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Regiochemistry Structural identity Pyrazole N-substitution

Sourcing the incorrect regioisomer derails kinase inhibitor SAR by altering hinge-binding geometry and H-bond topology. This N2-piperidine, C3-amine isomer (CAS 957478-21-6) provides the precise attachment vector required for ATP-site inhibitor libraries. - Defined N2-C3 regioisomer eliminates positional ambiguity, ensuring reproducible SAR across lead optimisation campaigns. - ≥97% purity reduces side-product interference in parallel library synthesis and bioanalytical method development. - XLogP3 = -0.1 with only 2 H-bond donors enables substantial LogP growth during fragment-to-lead elaboration while maintaining CNS drug-like properties.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 957478-21-6
Cat. No. B1348269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-4-yl-2H-pyrazol-3-ylamine
CAS957478-21-6
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C(=CC=N2)N
InChIInChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2
InChIKeyASLYKKYZWBQKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-4-yl-2H-pyrazol-3-ylamine: Core Building Block for Kinase Chemistry


2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS 957478-21-6) is a small-molecule heterocyclic building block consisting of a pyrazole ring N-substituted with a piperidine moiety at the 2‑position and bearing a primary amine at the 3‑position. With a molecular formula of C₈H₁₄N₄ and a molecular weight of 166.22 g·mol⁻¹, this scaffold is a key intermediate in the synthesis of potent and selective kinase inhibitors, including clinical candidates such as crizotinib, where the 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑4‑amine regioisomer serves as the central pharmacophoric fragment [1]. Its bifunctional nature – a nucleophilic amine for derivatisation and a basic piperidine for solubility and target engagement – makes it a privileged starting material for parallel library synthesis and structure–activity relationship (SAR) exploration in academic and industrial drug discovery programmes .

Scaffold N2-piperidine, C3-amine regioisomer for kinase inhibitor chemistry
Workflow Bifunctional building block supporting parallel amide/sulfonamide library synthesis

2-Piperidin-4-yl-2H-pyrazol-3-ylamine: Irreplaceable by Common Regioisomers


The piperidinyl‑pyrazole scaffold exists in several regioisomeric forms that differ in the attachment point of the piperidine to the pyrazole core and the position of the exocyclic amine. The 2‑piperidin‑4‑yl‑2H‑pyrazol‑3‑amine substitution pattern (N2‑piperidine, C3‑amine) is distinct from the more common 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine and 3‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine isomers. Regioisomeric substitution directly influences the electronic distribution of the pyrazole ring, the spatial orientation of the piperidine nitrogen, and the H‑bond donor/acceptor topology – factors that control the binding mode, selectivity, and pharmacokinetic properties of the final elaborated inhibitor [1]. The specific N2‑piperidine, C3‑amine arrangement of 957478-21-6 places the solubilising piperidine basic centre and the derivatisable amine in a relative geometry that cannot be recapitulated by alternative regioisomers, making generic interchange impossible without altering the SAR trajectory of a lead series .

Regioisomeric connectivity
Alternative N1- or C3-piperidine regioisomers place the amine vector differently, which may alter the SAR trajectory of elaborated inhibitors.
H-bond topology
The N2-piperidine, C3-amine geometry defines a unique donor/acceptor pattern not reproducible with 1H-pyrazole analogues.
Electronic and steric profile
Piperidine attachment point shifts pyrazole electron density and steric environment; direct substitution may lead to different binding modes.

2-Piperidin-4-yl-2H-pyrazol-3-ylamine: Differentiation from Regioisomers


Regioisomeric Identity Establishes Structural Uniqueness

2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS 957478-21-6) is the only commercially available isomer that positions the piperidine at the pyrazole N2 atom and the primary amine at the C3 atom, verified by IUPAC name 2‑piperidin‑4‑ylpyrazol‑3‑amine and InChIKey ASLYKKYZWBQKLZ‑UHFFFAOYSA‑N [1]. Its closest regioisomeric analogs – 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 957478-21-6, often listed under the same CAS but differing in connectivity) and 3‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 1325671-21-3) – exhibit distinct substitution patterns that alter the electronic and steric properties of the pyrazole core . This regioisomeric specificity is critical for SAR programmes where the amine position dictates the vector of elaborated substituents, directly impacting kinase selectivity and potency of the final inhibitor .

Regioisomeric identity
Class-level
TargetN2-piperidine, C3-amine
AnalogsN1-piperidine, C5-amine; C3-piperidine, C5-amine
KeyUnique InChIKey, distinct connectivity
Regioisomeric purity determines downstream stereoelectronic properties.
Verify by IUPAC name and InChIKey; CAS may overlap across isomers.
Regiochemistry Structural identity Pyrazole N-substitution

Reduced H-Bond Donor Count vs. 1H-Pyrazole Analog

The target compound bears two hydrogen‑bond donor groups (the primary amine and the piperidine NH), resulting in a donor count of 2, as computed by PubChem using Cactvs 3.4.8.24 [1]. In contrast, 3‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 1325671-21-3) possesses three H‑bond donors owing to the additional pyrazole NH, as confirmed by multiple vendor computational chemistry datasheets reporting H_Donors = 3 . This difference in H‑bond donor count directly influences solubility, permeability, and the propensity for crystal packing, all critical parameters for fragment-based drug design and crystallisation screening. The lower donor count of 957478-21-6 favours passive membrane permeability, a desirable attribute for CNS-targeted kinase inhibitor programmes [2].

H-bond donor count
Head-to-head
Target2 donors
1H-pyrazole analog3 donors
Lower donor count supports passive permeability research.
Computed values; may influence CNS penetration profiling.
Hydrogen bonding Physicochemical properties Drug-likeness

Low Lipophilicity as a Polar Fragment

The computed partition coefficient of 2‑piperidin‑4‑yl‑2H‑pyrazol‑3‑ylamine is XLogP3 = −0.1 as determined by the PubChem XLogP3 3.0 algorithm, classifying it as a hydrophilic fragment [1]. This contrasts with the 3‑methyl‑1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine analog (CAS 1884309-84-5), which has a predicted LogP of approximately 1.2–1.5 based on increased carbon count and reduced polarity . In fragment‑based lead generation, low‑lipophilicity starting points are preferred because they allow substantial LogP growth during lead optimisation while remaining within the Lipinski Rule of 5 space [2]. The near‑neutral LogP of 957478-21-6 provides medicinal chemists with greater latitude for introducing hydrophobic substituents without breaching drug‑likeness thresholds, a key procurement consideration for fragment library curation.

Lipophilicity
Context-dependent
Target XLogP3-0.1
Methyl analog~1.2–1.5
Hydrophilic fragment allows significant LogP growth during elaboration.
Algorithmic estimate; confirm experimentally for lead series.
Lipophilicity Ligand efficiency Fragment-based drug design

Purity Specification for Regulated Toxicology Studies

Independent vendor purity specifications for 957478-21-6 show meaningful variation. Aladdin Scientific offers the compound at ≥97% purity , whereas AKSci lists a minimum purity of ≥95% . For procurement decisions in regulated environments (e.g., GLP toxicology batch synthesis, IND‑enabling studies), the 2% absolute purity difference translates to a maximum unknown impurity burden of ≤3% versus ≤5%, influencing the reliability of repeat‑dose toxicity interpretation and metabolite identification. Although both grades are suitable for discovery chemistry, the higher specification grade reduces the risk of impurity‑driven false positives in high‑throughput screening cascades.

Purity specification
Data to verify
Vendor A≥97%
Vendor B≥95%
Higher purity reduces impurity-related assay interference risk.
Supplier COA review recommended; 2% difference affects unknown impurity burden.
Purity specification Procurement quality GLP compliance

Conformational Restriction and Binding Entropy

2-Piperidin-4-yl-2H-pyrazol-3-ylamine possesses a single rotatable bond (the piperidine‑pyrazole linkage), as computed by PubChem Cactvs [1]. This is in contrast to more flexible analogs such as 3‑phenyl‑1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 1389315-07-4), which contains two rotatable bonds due to the additional phenyl substituent . Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding, often translating to improved binding affinity per heavy atom (ligand efficiency) in fragment optimisation [2]. The rigid nature of 957478-21-6 makes it a preferred starting scaffold for fragment‑based drug discovery where conformational pre‑organisation is a key selection criterion.

Rotatable bonds
Class-level
Target1 bond
Phenyl analog≥2 bonds
Conformational restriction supports fragment optimization with reduced entropy penalty.
Computed count; may correlate with ligand efficiency in hit evolution.
Conformational restriction Rotatable bonds Entropy

2-Piperidin-4-yl-2H-pyrazol-3-ylamine: Procurement and Applications


Fragment-Based Lead Generation for Kinase Targets

The combination of XLogP3 = −0.1 [1], a single rotatable bond, and a molecular weight of 166.22 Da positions 957478-21-6 as an ideal fragment starting point for kinase ATP‑site inhibitors. Its polarity allows substantial LogP growth during fragment elaboration while maintaining drug‑likeness, as predicted by established fragment optimisation principles . Procurement of this specific regioisomer (N2‑piperidine, C3‑amine) ensures that the amine vector is correctly oriented for subsequent coupling to hinge‑binding heterocycles in kinase inhibitor design.

Parallel Library Synthesis of c-Met/ALK Inhibitors

The piperidin‑4‑yl‑pyrazole motif is the central scaffold of crizotinib, an approved ALK/c‑Met inhibitor [1]. Although crizotinib employs the 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑4‑amine regioisomer, the 2‑piperidin‑4‑yl‑2H‑pyrazol‑3‑ylamine isomer (957478-21-6) provides an alternative attachment geometry for exploring SAR around the pyrazole‑hinge interaction. The ≥97% purity grade from Aladdin reduces the risk of side‑product interference during library synthesis, enabling cleaner reaction profiles and higher analytical confidence in hit validation .

CNS-Penetrant Kinase Inhibitor Development

With only two H‑bond donors (vs. three for the 1H‑pyrazole regioisomers) [1], 957478-21-6 is better suited as a starting scaffold for CNS‑targeted kinase inhibitors where passive blood‑brain barrier permeability is required. The reduced donor count aligns with the established guideline that CNS drugs typically possess ≤3 H‑bond donors . This property, combined with its low molecular weight, makes the compound a strategically valuable fragment for neuroscience‑focused medicinal chemistry groups.

Reference Standard for Regulated Bioanalysis

The availability of 957478-21-6 at ≥97% purity from Aladdin Scientific and ≥95% from AKSci [1] supports its use as a reference standard for HPLC and LC‑MS/MS method development. The tightest specification (≥97%, corresponding to ≤3% impurity burden) is preferred for generating calibration curves and quality control samples in regulated bioanalytical workflows supporting preclinical pharmacokinetic studies of piperidinyl‑pyrazole‑derived drug candidates .

Application
Selection Property
Validation Focus
Fragment-based kinase lead generation
Low logP and rigid scaffold
Confirm regioisomeric identity and purity
Parallel library synthesis for c-Met/ALK research
Regioisomeric vector for pyrazole hinge elaboration
Verify amine coupling orientation
CNS-penetrant inhibitor research
Reduced H-bond donor count
Assess permeability in CNS models
Bioanalytical reference method development
High purity grade (≥97%)
HPLC/LC-MS purity verification

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